molecular formula C21H22N4O4S B2894667 Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689746-76-7

Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2894667
M. Wt: 426.49
InChI Key: UQRQRXRUGFNLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has led to the development of novel synthetic routes and chemical reactions involving triazole derivatives. For instance, the synthesis and reactions of organophosphorus compounds have been studied, highlighting the reactivity of triazole derivatives in the formation of complex organophosphorus structures (Moustafa, 1999). Additionally, the synthesis of 1,2,4-triazole derivatives has shown potential in producing compounds with anti-cancer activities, as evidenced by the development of gold (III) and nickel (II) metal ion complexes (Ghani & Alabdali, 2022).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazole derivatives. For example, a series of novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones were prepared, showing significant antibacterial activity against various bacterial strains (Patil et al., 2010).

Potential Therapeutic Applications

Research into the synthesis of 1,2,4-triazole derivatives has also explored their potential therapeutic applications, including anti-inflammatory and antimicrobial activities. For instance, the synthesis and anti-inflammatory evaluation of 1,2,4-triazole derivatives have been conducted, identifying compounds with promising anti-inflammatory properties (Virmani & Hussain, 2014).

Advanced Material Synthesis

The compound has also been implicated in the synthesis of advanced materials, such as the development of catalyst- and solvent-free synthesis techniques for benzamide derivatives through microwave-assisted Fries rearrangement, demonstrating the compound's versatility in organic synthesis and material science (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-10-8-16(9-11-17)25-18(23-24-21(25)30-14-20(27)29-2)13-22-19(26)12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQRXRUGFNLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

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